

Ceralasertib in Vivo Dosing: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway.^[1] ATR is activated by DNA replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.^{[1][2]} By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, which can lead to genomic instability and cell death, particularly in tumors with high replication stress or defects in other DDR pathways, such as those with ATM mutations.^[1] This document provides a comprehensive overview of Ceralasertib dosage and administration for in vivo studies, based on preclinical data. It is intended to guide researchers in designing and executing robust preclinical experiments.

Data Presentation: In Vivo Dosage Summary

The following tables summarize the dosages of Ceralasertib used in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: Ceralasertib Monotherapy Dosages in Xenograft Models

Animal Model	Tumor Type	Dosage	Administration Route	Dosing Schedule	Outcome
Athymic Nude Mice	Mantle Cell Lymphoma (Granta-519)	10, 25, 50 mg/kg	Oral Gavage	Once Daily	Dose-dependent tumor growth inhibition; significant at 50 mg/kg.[3]
Athymic Nude Mice	Colorectal Cancer (LoVo)	10, 25, 50 mg/kg	Oral Gavage	Once Daily	Dose-dependent tumor growth inhibition; significant at 50 mg/kg.[3]
Athymic Nude Mice	Non-Small Cell Lung Cancer (NCI-H23)	25 mg/kg	Oral Gavage	Once Daily	Moderate tumor growth inhibition.[3]
Athymic Nude Mice	Head and Neck Cancer (FaDu ATM knockout)	25, 50 mg/kg	Oral Gavage	Once Daily	Significant tumor growth inhibition.[3]
Athymic Nude Mice	Various Xenograft Models	6.25, 12.5, 25 mg/kg	Oral Gavage	Twice Daily	Dose-dependent increase in efficacy; 25 mg/kg for 14 days showed tolerability issues.[3][4]
Athymic Nude Mice	Various Xenograft Models	50 mg/kg	Oral Gavage	Once Daily	Correlated with induction of pCHK1,

pRAD50, and
γH2AX.[5]

Table 2: Ceralasertib Combination Therapy Dosages in Xenograft Models

Animal Model	Tumor Type	Combination Agent(s)	Ceralasertib Dosage	Dosing Schedule	Outcome
Athymic Nude Mice	BRCA2-mutant Triple-Negative Breast Cancer (TNBC) PDX	Olaparib	Not specified	3 to 5 days of daily dosing per week	Complete tumor regression. [5]
Athymic Nude Mice	BRCA wild-type TNBC Xenograft	Olaparib	Not specified, but increased dosage	Twice Daily	Complete tumor regression. [5]
Athymic Nude Mice	General Xenograft Models	Carboplatin	Not specified	At least 2 days of daily dosing concurrently	Tumor regressions. [5]
Athymic Nude Mice	General Xenograft Models	Irinotecan	Not specified	Twice Daily	Required for tumor regressions. [5]
Athymic Nude Mice	TP53-mutant TNBC PDX	Carboplatin	25 mg/kg	3 days of dosing with carboplatin on day 1	Optimal tumor control. [6]
Athymic Nude Mice	Non-Small Cell Lung Cancer (H23, ATM-deficient)	Cisplatin (CDDP)	25 mg/kg	14 consecutive days	Resolution of xenografts. [7]
Athymic Nude Mice	Non-Small Cell Lung Cancer (H460)	Cisplatin (CDDP)	50 mg/kg	14 consecutive days	Enhanced therapeutic efficacy. [7]

BALB/c Mice	Colon Carcinoma (CT26)	Anti-PD-L1 Antibody	25 mg/kg	Twice Daily (intermittent)	CD8+ T-cell dependent antitumor activity.[8]
-------------	------------------------	---------------------	----------	----------------------------	--

Experimental Protocols

Drug Preparation and Administration

Ceralasertib is typically prepared for oral administration in a vehicle suitable for animal studies.

- **Vehicle Preparation:** A common vehicle is a solution of DMSO and propylene glycol. For example, Ceralasertib can be dissolved in DMSO to create a stock solution (e.g., 25 or 50 mg/mL) and then diluted 1:5 in propylene glycol.[7] Another described vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- **Administration:** Ceralasertib is administered via oral gavage at a volume of 10 mL/kg.[7]

In Vivo Efficacy Studies in Xenograft Models

- **Cell Implantation:** Human cancer cell lines are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[3]
- **Tumor Growth Monitoring:** Once tumors are palpable, animals are randomized into treatment and control groups.[3] Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Tumor Volume (mm³) = (length × width²) / 2.[2][3]
- **Treatment:** Ceralasertib is administered according to the specified dosage and schedule. Body weight should be monitored to assess toxicity. A body weight loss of ≥20% is often considered a sign of non-tolerability.[3]
- **Endpoint Analysis:** Tumor growth inhibition (%TGI) is a key endpoint, calculated by comparing the mean change in tumor volume of the treated group to the control group.[3] At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis.[2]

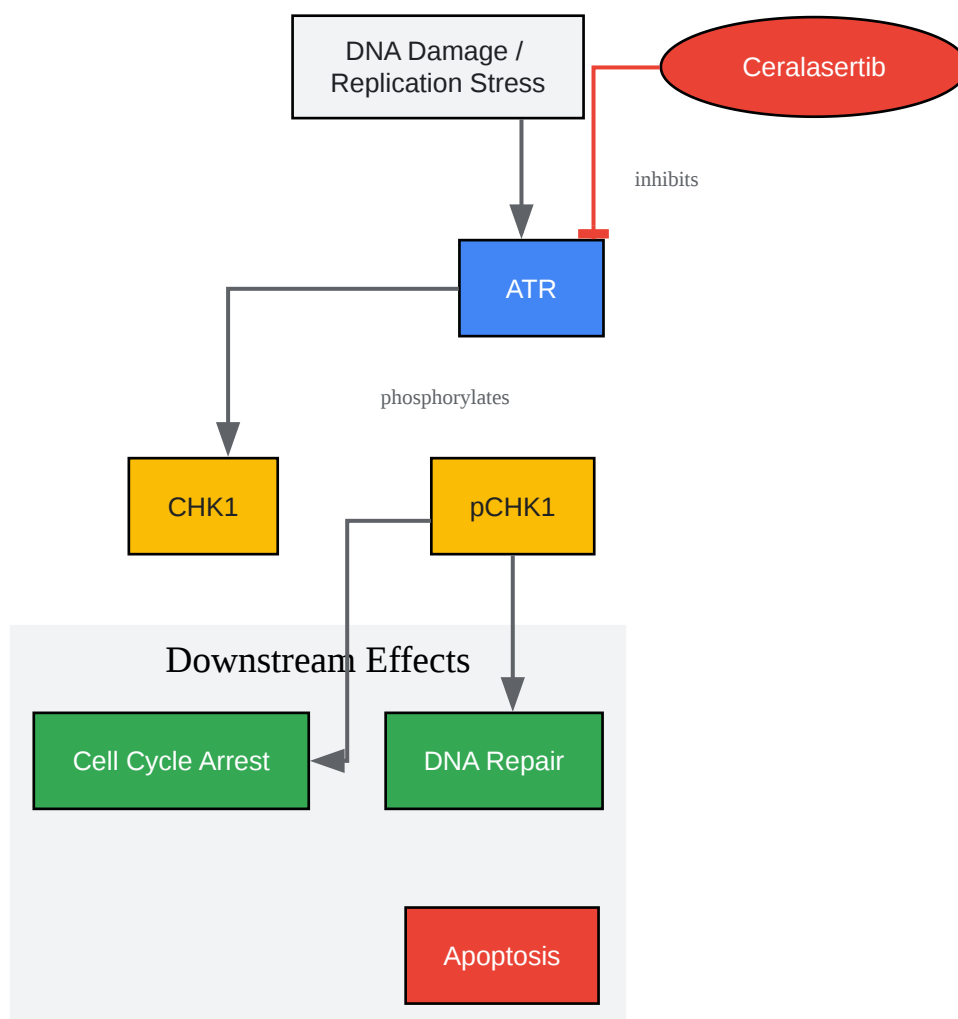
Pharmacodynamic Biomarker Analysis

To confirm the on-target activity of Ceralasertib in vivo, key downstream markers of the ATR signaling pathway can be assessed in tumor tissue.

- Tissue Collection: Tumors are harvested at specific time points after the final dose of Ceralasertib (e.g., 2, 8, or 24 hours).[\[3\]](#)
- Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for key biomarkers, including:
 - pCHK1 (Ser345): A direct downstream target of ATR, its inhibition indicates target engagement.[\[2\]](#)[\[5\]](#)
 - γH2AX: A marker of DNA double-strand breaks, its increase indicates an accumulation of DNA damage.[\[2\]](#)[\[5\]](#)
 - pRAD50 (Ser635): A marker of ATM-dependent signaling, which can be induced by Ceralasertib.[\[4\]](#)[\[5\]](#)

Mandatory Visualizations

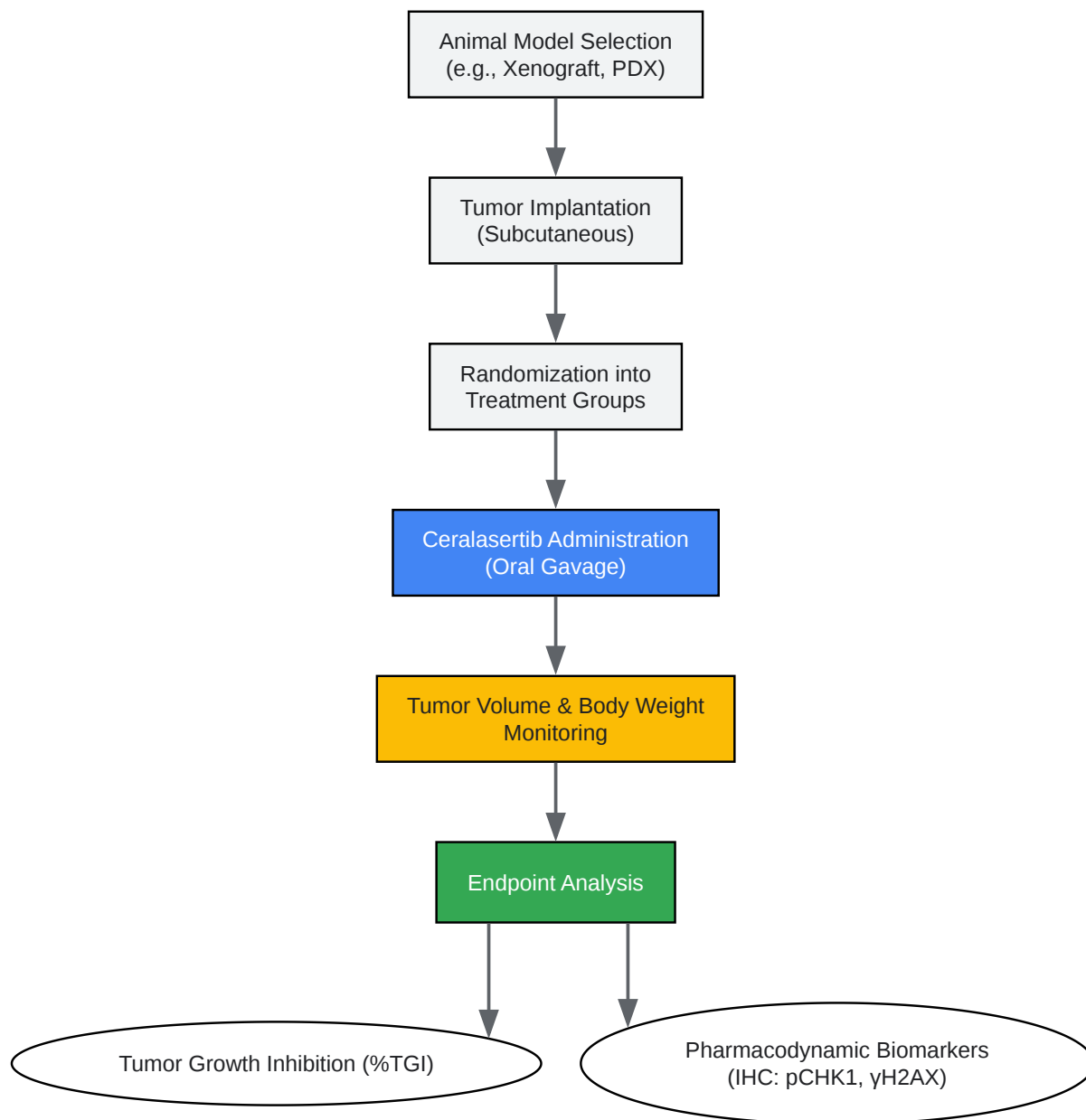
Ceralasertib Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Ceralasertib inhibits ATR, preventing CHK1 phosphorylation and promoting apoptosis.

Experimental Workflow for In Vivo Studies



[Click to download full resolution via product page](#)

Caption: A typical workflow for the preclinical evaluation of Ceralasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ceralasertib in Vivo Dosing: A Guide for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#ceralasertib-dosage-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com